Rotational Barrier around the C–Si Bond: Ethyl vs. Vinyltrichlorosilane
The rotational barrier for the motion around the carbon-silicon bond was calculated from far-infrared and Raman spectroscopic data. For ethyltrichlorosilane, the barrier is 2.7 kcal/mol, which is significantly higher than the 1.7 kcal/mol barrier calculated for vinyltrichlorosilane [1].
| Evidence Dimension | Rotational barrier around the C–Si bond |
|---|---|
| Target Compound Data | 2.7 kcal/mol |
| Comparator Or Baseline | Vinyltrichlorosilane: 1.7 kcal/mol |
| Quantified Difference | 1.0 kcal/mol higher (approx. 59% increase) |
| Conditions | Far infrared and Raman spectroscopy of organotrichlorosilanes |
Why This Matters
The higher rotational barrier indicates a more restricted conformational flexibility around the C–Si bond in ethyltrichlorosilane compared to vinyltrichlorosilane, which can influence the molecular packing, self-assembly behavior, and steric accessibility of the silicon center in subsequent reactions, directly affecting the reproducibility of surface modification and polymerization processes.
- [1] Low-Frequency Vibrations of Some Organotrichlorosilanes. Applied Spectroscopy, 22(3), 153-156 (1968). View Source
